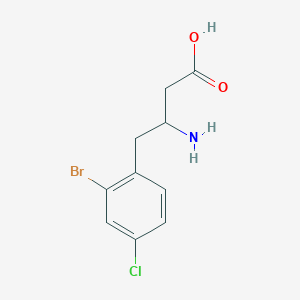
3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11BrClNO2. It is a derivative of butyric acid, featuring an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-bromo-4-chlorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable ketone to form an intermediate compound.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of similar compounds.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The bromine and chlorine atoms on the phenyl ring contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
- 3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid
- 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
- 3-Amino-4-(2-bromo-4-fluorophenyl)butyric Acid
Comparison:
- Uniqueness: 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity.
- Chemical Properties: The presence of different halogen atoms (bromine, chlorine, fluorine) in similar compounds can lead to variations in their chemical properties, such as polarity, solubility, and reactivity.
- Biological Activity: The specific arrangement of halogen atoms can affect the compound’s interaction with biological targets, leading to differences in their pharmacological profiles .
Propriétés
Formule moléculaire |
C10H11BrClNO2 |
|---|---|
Poids moléculaire |
292.55 g/mol |
Nom IUPAC |
3-amino-4-(2-bromo-4-chlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrClNO2/c11-9-4-7(12)2-1-6(9)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |
Clé InChI |
YBIBUAJUHSMJKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)

![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)
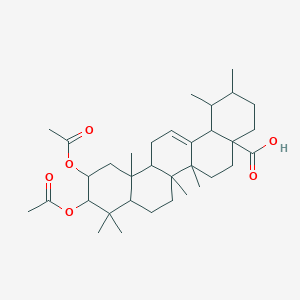
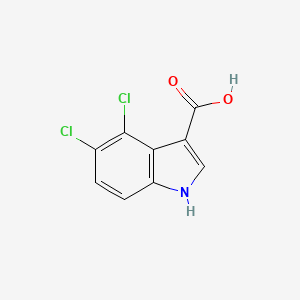
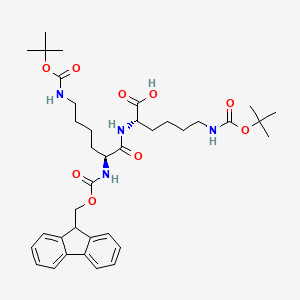

![[2-[4-(3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate;hydrochloride](/img/structure/B12282274.png)

![(3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12282282.png)
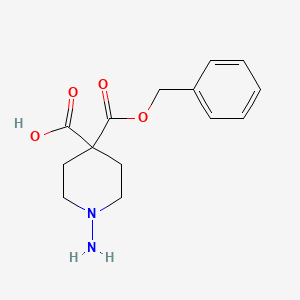
![1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12282292.png)
